2,3,4,5-Tetrafluoroaniline
Overview
Description
2,3,4,5-Tetrafluoroaniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex organic compounds. The presence of fluorine atoms on the aromatic ring significantly alters the chemical and physical properties of the molecule, making it a valuable compound in materials science and pharmaceutical research .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrafluoroaniline has been achieved through a promising industrial synthetic route starting from 2,3,5,6-tetrafluorobenzoic acid. This process involves acyl chlorination, amidation, and Hofmann degradation, resulting in a product with a yield of 75.6% and a purity of 98% . Additionally, the synthesis and reactions of 2,3,4,5-tetrafluorophenyllithium, an organolithium intermediate, have been described, which further demonstrates the synthetic utility of tetrafluoroaniline derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the geometric structure and potential function for internal rotation around the C(sp2)-O bond, which is relevant for understanding the behavior of tetrafluoroaniline derivatives .
Chemical Reactions Analysis
Tetrafluoroaniline derivatives have been shown to participate in various chemical reactions. For instance, 2,3,4,5-tetrafluorophenyllithium reacts with different reagents such as water, carbon dioxide, and halides, indicating its versatility as a synthetic intermediate . Moreover, the preparation of 2,3,4,5-tetrafluoro-6-nitroaniline and its conversion to other derivatives, such as tetrafluorobenzimidazoles, -triazoles, and -quinoxalines, has been reported, showcasing the reactivity of the nitro and amino groups in the presence of fluorine substituents .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into an aromatic ring like that of aniline significantly affects the compound's physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased stability and altered reactivity of the molecule. The presence of intra- and intermolecular hydrogen bonds in related compounds, such as 2-aminopolyfluorophenyl derivatives, suggests that similar interactions may influence the properties of 2,3,4,5-tetrafluoroaniline . Additionally, the synthesis of related polyfluoro-compounds and their reactions have been explored, which can provide further insights into the properties of tetrafluoroaniline derivatives .
Scientific Research Applications
Summary of the Application
2,3,4,5-Tetrafluoroaniline is used in the synthesis of polyfluorinated quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activity.
Methods of Application or Experimental Procedures
The compound reacts with glycerol, crotonaldehyde, and methyl vinyl ketone by Skraup reaction to form 5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .
Results or Outcomes
The reaction results in the formation of polyfluorinated quinolines, which are valuable in various fields, including medicinal chemistry .
2. Formation of Electrochromic Films
Summary of the Application
2,3,5,6-Tetrafluoroaniline is used to study the formation of electrochromic films of poly(2,3,5,6-tetrafluoroaniline) on ITO substrates .
Methods of Application or Experimental Procedures
The compound is used in aqueous solutions utilizing perchloric acid as a dopant .
Results or Outcomes
The application results in the formation of electrochromic films, which have potential uses in various electronic devices .
3. Pharmaceutical Intermediate
Summary of the Application
2,3,4,5-Tetrafluoroaniline is primarily used as a pharmaceutical intermediate in the production of various drugs and medicines .
Results or Outcomes
The use of 2,3,4,5-Tetrafluoroaniline as a pharmaceutical intermediate contributes to the production of various drugs and medicines .
4. Organic Synthesis
Summary of the Application
2,3,4,5-Tetrafluoroaniline is widely used in organic synthesis to create fluorinated compounds for industries such as agriculture and materials science .
Results or Outcomes
The application results in the formation of fluorinated compounds, which have a wide range of uses in various industries .
5. Synthesis of Fluorinated Compounds
Summary of the Application
2,3,4,5-Tetrafluoroaniline is widely used in organic synthesis to create fluorinated compounds for industries such as agriculture and materials science .
Results or Outcomes
The application results in the formation of fluorinated compounds, which have a wide range of uses in various industries .
6. Production of Various Drugs and Medicines
Summary of the Application
2,3,4,5-Tetrafluoroaniline is primarily used as a pharmaceutical intermediate in the production of various drugs and medicines .
Results or Outcomes
The use of 2,3,4,5-Tetrafluoroaniline as a pharmaceutical intermediate contributes to the production of various drugs and medicines .
Safety And Hazards
2,3,4,5-Tetrafluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling this chemical .
Future Directions
The demand for 2,3,4,5-Tetrafluoroaniline has been on the rise, mainly due to its use in the production of pharmaceutical intermediates and agrochemicals . This suggests that future research and development efforts may focus on improving the synthesis methods for this compound to meet the increasing demand.
properties
IUPAC Name |
2,3,4,5-tetrafluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECAQIHCYTZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204387 | |
Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoroaniline | |
CAS RN |
5580-80-3, 71964-99-3 | |
Record name | 2,3,4,5-Tetrafluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5580-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aniline, 2,3,4,5-tetrafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRAFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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